3-Amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide
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Overview
Description
3-Amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide is a compound that features a benzamide core substituted with an amino group, a cyclobutyl group, and a pyrazolyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, adds to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclobutyl Substitution: The cyclobutyl group can be introduced via a Grignard reaction or a similar organometallic reaction, where cyclobutyl magnesium bromide reacts with a suitable electrophile.
Benzamide Formation: The final step involves the formation of the benzamide moiety, which can be achieved through the reaction of the substituted benzoyl chloride with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more economical synthesis methods .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are often employed.
Major Products
Oxidation: Nitro or nitroso derivatives of the compound.
Reduction: Amines derived from the reduction of the benzamide moiety.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives.
Industrial Applications: The compound finds use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate binding to the active sites of proteins . This binding can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(1H-pyrazol-4-yl)benzamide: Lacks the cyclobutyl group, which may affect its binding affinity and biological activity.
N-Cyclobutyl-5-(1H-pyrazol-4-yl)benzamide:
3-Amino-N-cyclobutylbenzamide: Lacks the pyrazole ring, which significantly alters its chemical properties and applications.
Uniqueness
3-Amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide is unique due to the combination of the amino group, cyclobutyl group, and pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry, organic synthesis, and industrial research .
Properties
IUPAC Name |
3-amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-12-5-9(11-7-16-17-8-11)4-10(6-12)14(19)18-13-2-1-3-13/h4-8,13H,1-3,15H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUQMCFZMAXJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=CC(=C2)C3=CNN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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